2,4-Dichloro-6-(trifluoromethoxy)pyrimidine
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Overview
Description
2,4-Dichloro-6-(trifluoromethoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine typically involves the chlorination and trifluoromethylation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The mixture is heated to reflux temperatures (75–80°C) for an extended period (20–24 hours) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile, often at elevated temperatures.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Coupling Reactions: Products include diarylated pyrimidines, which are valuable intermediates in medicinal chemistry.
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the presence of the trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Comparison:
- 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. The trifluoromethoxy group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2O/c6-2-1-3(12-4(7)11-2)13-5(8,9)10/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXVWUZCDWFCES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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